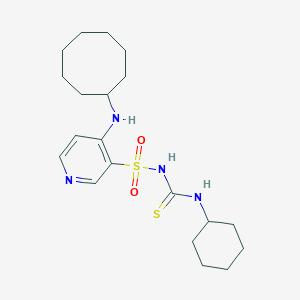
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea, also known as PCTU, is a chemical compound that has been widely used in scientific research for its unique properties. PCTU is a thiourea derivative and has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of bacteria, fungi, and viruses. This compound has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, this compound has been shown to have a positive effect on the cardiovascular system, including reducing blood pressure and improving blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea in laboratory experiments is its broad spectrum of activity. This compound has been shown to have activity against a wide range of organisms and biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, and care must be taken when handling the compound.
Direcciones Futuras
There are many potential future directions for research on N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, research is needed to explore the potential therapeutic applications of this compound, including its use in the treatment of cancer, inflammation, and cardiovascular disease.
Conclusion:
In conclusion, this compound is a thiourea derivative that has been widely used in scientific research for its unique properties. It has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibitory effects on cancer cell growth and inflammation. While this compound has many advantages as a research tool, care must be taken to avoid potential toxicity. There are many potential future directions for research on this compound, including the development of new drugs and the exploration of its therapeutic applications.
Métodos De Síntesis
The synthesis of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea involves the reaction of 4-cyclooctylaminopyridine with thiocyanate and cyclohexyl isocyanate. The reaction is carried out in a solvent such as acetonitrile or N,N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been widely used in scientific research for its unique properties. It has been shown to have antibacterial, antifungal, and antiviral activities. This compound has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, this compound has been used in the development of new drugs and as a tool for studying the mechanism of action of various biological processes.
Propiedades
Número CAS |
151162-46-8 |
|---|---|
Fórmula molecular |
C20H32N4O2S2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea |
InChI |
InChI=1S/C20H32N4O2S2/c25-28(26,24-20(27)23-17-11-7-4-8-12-17)19-15-21-14-13-18(19)22-16-9-5-2-1-3-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,27) |
Clave InChI |
WFSLNOMOIPDWSY-UHFFFAOYSA-N |
SMILES isomérico |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S |
SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
SMILES canónico |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Otros números CAS |
151162-46-8 |
Sinónimos |
BM 34 BM-34 N-((4-cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



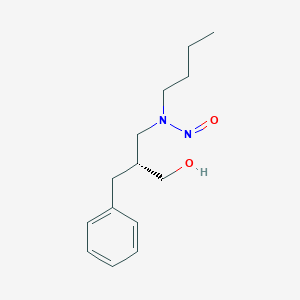
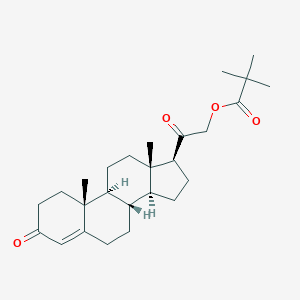
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)

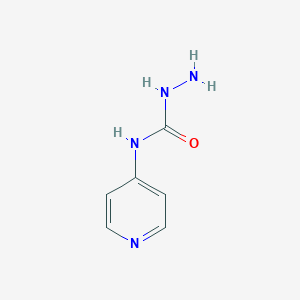


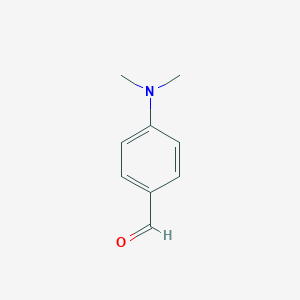
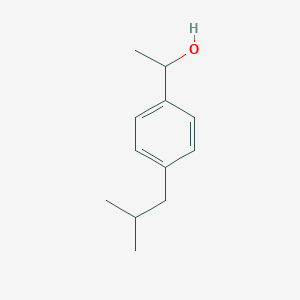
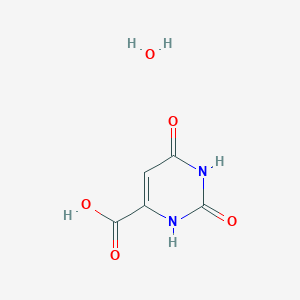

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)